The compound can be classified under:
The synthesis of 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate generally involves multi-step reactions that may include cyclization and functionalization processes. A common synthetic route involves:
Specific parameters such as temperature, reaction time, and solvents are crucial for optimizing yields and purity during these synthetic steps.
The molecular structure of 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate can be described as follows:
The presence of these functional groups influences the compound's reactivity and biological properties.
The compound may undergo various chemical reactions including:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate as a factor XIa inhibitor involves:
This mechanism highlights its potential use in therapeutic applications aimed at preventing thrombosis.
The physical and chemical properties of 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate include:
These properties are critical for evaluating its suitability for various applications in drug formulation and delivery.
The primary applications of 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate include:
Pyridooxazine derivatives represent a structurally distinct class of nitrogen-oxygen heterocycles with emerging pharmacological significance. The core scaffold of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6, C₇H₈N₂O
) combines a partially saturated oxazine ring fused with a pyridine moiety, conferring unique electronic properties and hydrogen-bonding capabilities [4]. This bicyclic system serves as a bioisostere for benzoxazines, where replacement of the benzene ring with pyridine enhances dipole moments and polar surface area—critical factors for target engagement in antibacterial applications [1] [9]. Notably, the nitrobenzoate-functionalized derivative (2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate exemplifies strategic hybridization, merging the pyridooxazine pharmacophore with a nitroaromatic warhead to potentiate microbial electron transport chain disruption [7] [9]. Structural parallels exist with 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid (PubChem CID: 21873787), where sulfur substitution modulates redox activity against Gram-positive pathogens [6].
Table 1: Core Pyridooxazine Scaffold and Key Analogs | Compound Name | CAS/Identifier | Molecular Formula | Structural Features | |-------------------|---------------------|------------------------|--------------------------| | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | 20348-23-6 | C₇H₈N₂O | Fused pyridine-oxazine | | 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | 21873787 (PubChem) | C₈H₆N₂O₃S | Thiazine variant with carboxylic acid | | 2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate | 866039-52-3 | C₁₆H₁₃N₃O₆ | Nitrobenzoate ester conjugate |
Pyridooxazines occupy a strategic niche in drug design due to their dual role as conformationally constrained hydrogen-bond acceptors and modulators of lipophilicity. Historically, pyrido[4,3-b][1,4]oxazines were explored as anticancer agents (e.g., ethyl carbamate derivatives inhibiting L1210 leukemia cell proliferation) [5]. Contemporary research exploits the chiral C2/C3 positions of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine for stereoselective target interactions, as evidenced by antimicrobial patents citing >80% growth inhibition of Staphylococcus aureus at 10 μM concentrations for C2-alkylated analogs [7] [9]. The title compound extends this strategy through its metabolically labile ester linkage, enabling controlled release of 4-nitrobenzoic acid—a known disruptor of bacterial membrane energetics [9]. Computational analyses indicate that the nitro group (σₚ = 1.24) significantly lowers the LUMO energy (-2.8 eV), facilitating bioreductive activation in anaerobic pathogens [1] [7]. This aligns with pyridoxine derivative optimization, where electron-withdrawing groups enhance bioactivity against drug-resistant strains [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1